Increased Lipophilicity vs Unsubstituted 2-Aminoquinoline: XLogP3-AA 2.9 vs 1.5–1.9
The target compound's free base exhibits a computed XLogP3-AA of 2.9 [1], which is significantly higher than the logP of 2-aminoquinoline (1.47–1.9) [2]. This 1.0–1.4 log unit increase translates to approximately 10–25× higher partition coefficient, indicating substantially enhanced lipophilicity conferred by the 6-bromo and 3-methyl substituents. Increased lipophilicity often correlates with improved membrane permeability and target engagement in cellular assays.
| Evidence Dimension | Lipophilicity (XLogP3-AA / logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9 |
| Comparator Or Baseline | 2-Aminoquinoline logP = 1.47–1.9 |
| Quantified Difference | Δ = 1.0–1.4 log units (10–25× higher partition coefficient) |
| Conditions | Computed properties; free base forms |
Why This Matters
Higher lipophilicity may improve passive membrane diffusion and target engagement in cellular contexts, critical for phenotypic screening and cell-based assays.
- [1] PubChem. 2-Amino-6-bromo-3-methylquinoline. Compound Summary CID 17039634. Accessed 2026. View Source
- [2] FoodDB. 2-Aminoquinoline (FDB012467). logP values. Accessed 2026. View Source
